4-amino-N-benzyl-2-(methylthio)pyrimidine-5-carboxamide
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-amino-N-benzyl-2-(methylthio)pyrimidine-5-carboxamide” includes a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 250°C (dec.) .Scientific Research Applications
Antimicrobial Activity
4-Amino-N-benzyl-2-(methylthio)pyrimidine-5-carboxamide derivatives have shown notable antimicrobial activity. A study found that these compounds were more active against strains of Proteus vulgaris and Pseudomonas aeruginosa compared to reference drugs like streptomycin and metronidazole. One particular compound demonstrated moderate inhibition of all tested microorganism strains, including Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015).
Anti-Inflammatory and Analgesic Properties
Some derivatives of this compound exhibit significant anti-inflammatory and analgesic properties. For instance, certain synthesized compounds demonstrated high inhibitory activity on cyclooxygenase-2 (COX-2) and showed notable analgesic and anti-inflammatory activities, comparable to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).
Potential in Pain Management and Wound Healing
The application of this compound in pain management and wound healing has been explored. In silico modeling of these compounds with identified drug targets suggested significant wound healing activity, supporting further investigations in this domain (Panneerselvam et al., 2017).
Antiviral Activities
Derivatives of this compound have shown promising antiviral activities, particularly against influenza viruses. A study reported that several synthesized compounds exhibited significant antiviral activities against the bird flu influenza (H5N1), suggesting potential use in antiviral therapies (Hebishy et al., 2020).
Safety and Hazards
Future Directions
The compound is being investigated for its potential. Pyrimidines have been the focus of recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given .
Properties
IUPAC Name |
4-amino-N-benzyl-2-methylsulfanylpyrimidine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-19-13-16-8-10(11(14)17-13)12(18)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,18)(H2,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEZHLMVVKNFOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N)C(=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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